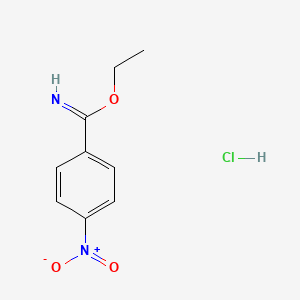

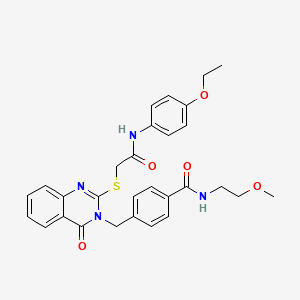

![molecular formula C16H17N3OS B2978196 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone CAS No. 1797982-44-5](/img/structure/B2978196.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

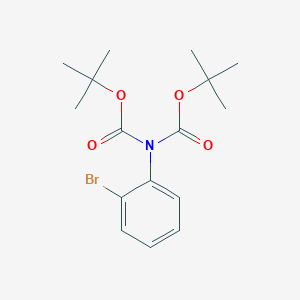

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule. It is related to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been described . The synthesis involves the use of quinuclidinone, which provides a versatile platform bearing one lactam function in position C-2. This is then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This ring is fused with a pyridine ring to form a dihydropyrido[4,3-d]pyrimidine moiety. Additionally, it has an ethylthio substituent attached to a phenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrimidine and pyridine rings, as well as the ethylthio and phenyl groups. For instance, the compound could potentially undergo reactions such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For instance, it is likely to have a relatively high molecular weight due to the presence of multiple aromatic rings. The presence of the ethylthio group could potentially increase its lipophilicity .Scientific Research Applications

Synthesis and Structural Investigation : The synthesis of related pyrimidine derivatives, such as (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, has been achieved through condensation reactions. This process highlights the chemical versatility and potential applications of pyrimidine compounds in various fields (Gein et al., 2020).

Catalytic Properties and Reaction Efficiency : Research has demonstrated the efficiency of certain catalysts in synthesizing dihydropyrimidine derivatives. For example, phenylboronic acid has been used as a mild and efficient catalyst for the Biginelli reaction, a multi-component chemical reaction involving the synthesis of dihydropyrimidinone derivatives (Debache et al., 2006).

Biological and Pharmacological Activities : Studies have shown that pyrimidine derivatives exhibit a range of biological activities. For example, dihydropyrimidinone and dihydropyrimidine derivatives are reported to possess broad biological activities and have been studied as antibacterial, antiviral, and anticancer agents (Al-Juboori, 2020).

Structural and Electronic Properties : The study of pyrimidine derivatives, including their structural parameters and electronic properties, is crucial in understanding their potential applications in fields such as nonlinear optics. For instance, research into the structural and electronic properties of thiopyrimidine derivatives has provided valuable insights for their use in optoelectronics (Hussain et al., 2020).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. Additionally, studies could be conducted to determine its safety profile and potential applications .

properties

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-2-21-15-6-4-3-5-13(15)16(20)19-8-7-14-12(10-19)9-17-11-18-14/h3-6,9,11H,2,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZDVGBUOYCSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

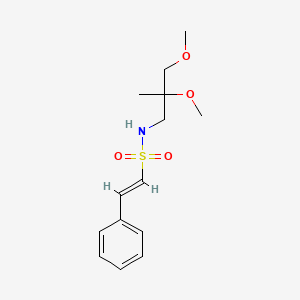

![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)

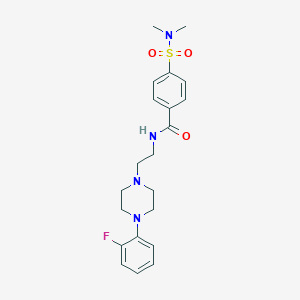

![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)

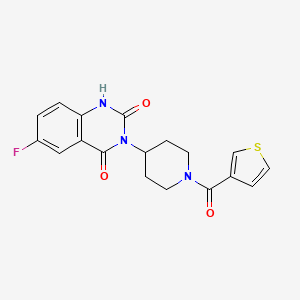

![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea](/img/structure/B2978134.png)

![4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione](/img/structure/B2978135.png)